molecular formula C5H6N2O3 B6589137 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1785379-67-0

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6589137
CAS No.: 1785379-67-0
M. Wt: 142.1
InChI Key:
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Description

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic groups makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-aminoethanol with diethyl oxalate can yield the desired oxazole ring after cyclization and subsequent functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

1785379-67-0

Molecular Formula

C5H6N2O3

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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